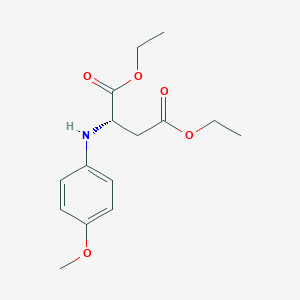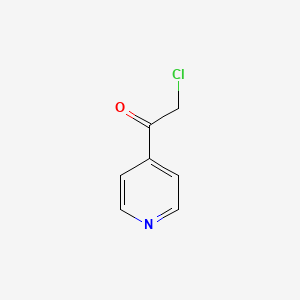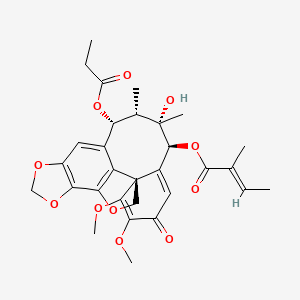
Diethyl (4-methoxyphenyl)aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4-methoxyphenyl)aspartate is an organic compound with the molecular formula C15H21NO5 It is a derivative of aspartic acid, where the amino group is substituted with a 4-methoxyphenyl group, and both carboxyl groups are esterified with ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-methoxyphenyl)aspartate typically involves the esterification of aspartic acid derivatives. One common method is the reaction of diethyl aspartate with 4-methoxyphenylamine under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which is then esterified to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes. These processes often use catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production while maintaining the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (4-methoxyphenyl)aspartate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The ethyl ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: 4-Hydroxyphenyl derivatives.
Reduction: 4-Aminophenyl derivatives.
Substitution: Aspartic acid derivatives with free carboxyl groups.
Applications De Recherche Scientifique
Diethyl (4-methoxyphenyl)aspartate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Diethyl (4-methoxyphenyl)aspartate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
- Diethyl (4-methoxyphenyl)methylphosphonate
- Diethyl (4-methoxyphenyl)phosphate
- Diethyl (4-methoxyphenyl)malonate
Comparison: Diethyl (4-methoxyphenyl)aspartate is unique due to its aspartate backbone, which imparts specific biochemical properties. Compared to other similar compounds, it has distinct reactivity and interaction profiles with biological molecules, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C15H21NO5 |
|---|---|
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
diethyl (2S)-2-(4-methoxyanilino)butanedioate |
InChI |
InChI=1S/C15H21NO5/c1-4-20-14(17)10-13(15(18)21-5-2)16-11-6-8-12(19-3)9-7-11/h6-9,13,16H,4-5,10H2,1-3H3/t13-/m0/s1 |
Clé InChI |
PZBVIUXHRLEOPD-ZDUSSCGKSA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C(=O)OCC)NC1=CC=C(C=C1)OC |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)NC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dimethylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B15239675.png)


![4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15239698.png)
![1-[(2,2-Dimethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239700.png)

![5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239725.png)





![6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B15239758.png)

